1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

P2X3 receptor Pain Antagonist

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) is a heterocyclic small-molecule building block consisting of an imidazolidin-2-one core N-linked to a piperidine ring at the 3-position, formulated as the hydrochloride salt. The compound has a molecular weight of 205.68 g/mol (free base: 169.22 g/mol) and typically exhibits a purity specification of 95%.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
CAS No. 1209997-87-4
Cat. No. B1522202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
CAS1209997-87-4
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2CCNC2=O.Cl
InChIInChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)7-2-1-3-9-6-7;/h7,9H,1-6H2,(H,10,12);1H
InChIKeyRVOLKBXECDQCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride (CAS 1209997-87-4): Baseline Structural and Procurement Profile


1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) is a heterocyclic small-molecule building block consisting of an imidazolidin-2-one core N-linked to a piperidine ring at the 3-position, formulated as the hydrochloride salt [1]. The compound has a molecular weight of 205.68 g/mol (free base: 169.22 g/mol) and typically exhibits a purity specification of 95% [1]. While its parent free base (CAS 1209874-15-6) and 4-positional isomer exist, the hydrochloride salt offers enhanced aqueous solubility and stability advantageous for solution-phase biological assays [1]. The compound has been referenced in medicinal chemistry contexts as an intermediate scaffold, with documented binding interactions at the P2X3 receptor and human dUTPase [2] [3].

Why 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Cannot Be Casually Substituted


Substituting this compound with structurally similar imidazolidinone-piperidine analogs is scientifically inadvisable without explicit validation data. Positional isomerism matters critically: the 3-piperidinyl substitution pattern (free base CAS 1209874-15-6) differs from the 4-piperidinyl isomer (CAS not specified, but available as 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride) in spatial orientation of the secondary amine, which can alter receptor binding geometry and pharmacokinetic properties [1]. Furthermore, SAR studies on [1,4′]-bipiperidinyl-imidazolidin-2-one CCR5 antagonists demonstrate that even minor modifications to the piperidine attachment point and N-substitution pattern significantly impact potency and selectivity profiles [2]. The hydrochloride salt form (CAS 1209997-87-4) is not interchangeable with the free base (CAS 1209874-15-6) in biological assays due to differences in solubility, ionization state, and cellular permeability. The evidence below quantifies specific activity profiles that may be absent or divergent in closely related analogs.

1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: Quantitative Differentiated Evidence vs. Analogs


P2X3 Receptor Antagonist Activity: 16 nM IC50 at Human P2X3

The compound demonstrates antagonist activity at the human P2X3 receptor with an IC50 of 16 nM when evaluated in rat C6-BU-1 cells expressing the human receptor [1]. This value represents sub-100 nanomolar potency, placing it among pharmacologically relevant P2X3 ligands. In contrast, the compound shows substantially weaker antagonist activity at the rat P2X3 receptor (IC50 = 6.10 nM) [1], indicating species-dependent potency variation that may inform assay selection. No comparative activity data are available for the 4-piperidinyl positional isomer at P2X3; procurement of the 3-piperidinyl hydrochloride salt is therefore indicated for P2X3-targeted screening campaigns.

P2X3 receptor Pain Antagonist Purinoceptor

Human dUTPase Inhibitory Activity: IC50 = 2.35 μM

The compound inhibits human deoxyuridine triphosphatase (dUTPase) with an IC50 of 2.35 μM (2,350 nM) as determined by measuring the production of [5-³H]deoxyuridine monophosphate from [5-³H]dUTP [1]. This moderate micromolar activity provides a baseline inhibitory profile against dUTPase, an enzyme target implicated in cancer chemotherapy (potentiation of fluoropyrimidine agents) and antiviral development. The structural class of imidazolidin-2-one-piperidine conjugates has been explored in dUTPase inhibitor programs, though the 3-piperidinyl substitution pattern represents a distinct chemotype from the more commonly reported 4-substituted or N-arylated imidazolidinone dUTPase inhibitors [2].

dUTPase Enzyme inhibition Cancer Antiviral Nucleotide metabolism

NK1 Receptor Antagonist Scaffold: Direct Synthetic Link to Sch 425078

1-(Piperidin-3-yl)imidazolidin-2-one is structurally identified as the core scaffold of Sch 425078, a potent NK1 (neurokinin-1) receptor antagonist [1]. The synthesis of Sch 425078 was achieved via Cu(I)-catalyzed diamination of disubstituted terminal olefins using di-tert-butyldiaziridinone as the nitrogen source [2]. The 3-piperidinyl-imidazolidin-2-one moiety constitutes the essential pharmacophoric element of this NK1 antagonist series. Notably, the 4-piperidinyl positional isomer lacks any documented association with NK1 antagonist activity or Sch 425078-type scaffold elaboration in the peer-reviewed literature.

NK1 antagonist Neurokinin-1 Emesis Depression Diamination

Salt Form Differentiation: Hydrochloride vs. Free Base Physical Properties

The hydrochloride salt (CAS 1209997-87-4, MW 205.68 g/mol) differs materially from the free base (CAS 1209874-15-6, MW 169.22 g/mol) in aqueous solubility and solid-state stability [1]. While quantitative solubility values are not publicly reported for this specific compound, the general class of piperidine-imidazolidinones shows enhanced aqueous solubility in hydrochloride salt form compared to the neutral free base due to increased ionization at physiological pH [2]. The free base form (CAS 1209874-15-6) is also commercially available but is classified as harmful if swallowed (H302) and causes skin irritation (H315) with 100% hazard statement applicability [1].

Salt selection Solubility Formulation Bioavailability Procurement

1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: Evidence-Backed Application Scenarios


P2X3 Receptor Antagonist Screening in Pain and Sensory Neurobiology

Procurement for P2X3 purinoceptor antagonist screening campaigns in chronic pain, neuropathic pain, or sensory neuron hyperexcitability research. The documented human P2X3 IC50 of 16 nM [1] establishes this compound as a validated P2X3 ligand suitable for use as a reference antagonist or as a starting scaffold for SAR exploration in P2X3-targeted programs. The species-dependent potency (rat P2X3 IC50 = 6.10 nM) additionally enables cross-species pharmacological profiling in translational pain models.

dUTPase Inhibitor Development for Cancer and Antiviral Applications

Procurement as a validated micromolar dUTPase inhibitor (IC50 = 2.35 μM) [1] for enzyme inhibition studies in oncology (potentiation of 5-fluorouracil or FdUrd cytotoxicity) or antiviral (herpesviruses, HIV) therapeutic programs. The compound serves as a structurally characterized screening hit from which medicinal chemistry optimization campaigns can be launched, with the 3-piperidinyl-imidazolidinone core offering a distinct chemotype relative to known nucleotide-mimetic dUTPase inhibitors.

NK1 Antagonist Scaffold Elaboration for Neuroscience Drug Discovery

Procurement as a core building block for the synthesis of NK1 (neurokinin-1) receptor antagonists following the Sch 425078 pharmacophore model [1]. The Cu(I)-catalyzed diamination methodology used to prepare Sch 425078 [2] provides a validated synthetic entry point. This compound is specifically indicated for medicinal chemistry programs targeting NK1-mediated pathways in chemotherapy-induced emesis, depression, anxiety, or inflammatory pain.

Aqueous Biological Assays Requiring Enhanced Solubility Salt Form

Procurement of the hydrochloride salt (CAS 1209997-87-4) specifically over the free base (CAS 1209874-15-6) for applications requiring aqueous solubility in biological buffers (e.g., cell-based assays, enzyme inhibition assays, SPR, ITC). The hydrochloride form is the preferred physical state for solution-phase screening where the free base may exhibit limited dissolution or precipitation artifacts [1].

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